![molecular formula C9H15NO3 B071809 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 176910-35-3](/img/structure/B71809.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone, also known as DOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DOA is a spirocyclic compound that contains a spiro nitrogen and an ether bridge, making it a unique compound with interesting properties. In
Mecanismo De Acción
The exact mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is not fully understood, but it is thought to involve the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a role in regulating anxiety and seizures. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is thought to enhance the activity of GABA by binding to the benzodiazepine site on the GABA receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity, increase sleeping time, and decrease anxiety-like behavior. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has also been found to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is that it has been shown to have a low toxicity profile in animal studies. This makes it a potentially safe compound to use in lab experiments. However, one limitation is that its effects on humans are not well understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are a number of future directions for research on 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. More research is needed to determine its safety and efficacy in humans, as well as the optimal dosage and administration route. Another area of interest is its potential use as a research tool to study the mechanisms of GABAergic neurotransmission. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone could be used to study the effects of GABA receptor modulation on anxiety and seizures, as well as other neurological disorders. Overall, 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a promising compound with potential applications in scientific research.
Métodos De Síntesis
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone can be synthesized using a variety of methods, including the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate, followed by the reaction with ethyl chloroacetate. Another method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate and ethyl chloroacetate simultaneously. These methods have been optimized to produce 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone with high yields and purity.
Aplicaciones Científicas De Investigación
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal studies, making it a potential candidate for the treatment of anxiety disorders. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
Número CAS |
176910-35-3 |
|---|---|
Nombre del producto |
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c1-8(11)10-4-2-9(3-5-10)12-6-7-13-9/h2-7H2,1H3 |
Clave InChI |
JCOXNZIRVHDDAM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2(CC1)OCCO2 |
SMILES canónico |
CC(=O)N1CCC2(CC1)OCCO2 |
Sinónimos |
1,4-Dioxa-8-azaspiro[4.5]decane, 8-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
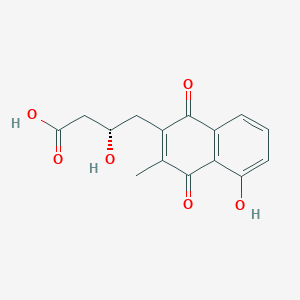
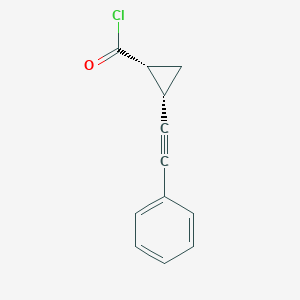


![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)

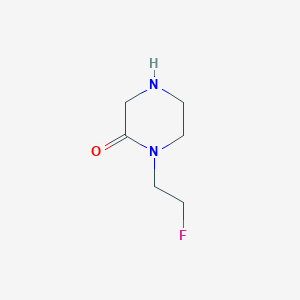
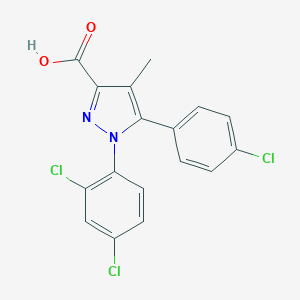
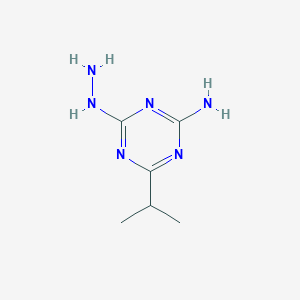

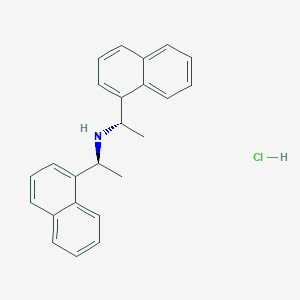

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)